Product packaging for Di-tert-butyl 5-aminoisophthalate(Cat. No.:CAS No. 167993-12-6)

Di-tert-butyl 5-aminoisophthalate

Cat. No.: B060624
CAS No.: 167993-12-6
M. Wt: 293.36 g/mol
InChI Key: ZLLMUGBKHWIFJC-UHFFFAOYSA-N
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Description

Di-tert-butyl 5-aminoisophthalate is a high-purity, protected organic building block of significant value in synthetic and medicinal chemistry. Its core structure features a central 5-aminoisophthalate scaffold, where the carboxylic acid groups are protected as tert-butyl esters, conferring enhanced solubility and stability for multi-step synthetic sequences. The aromatic amine group provides a versatile handle for further functionalization, most commonly via amide bond formation or diazotization reactions, allowing researchers to construct complex molecular architectures. This compound is primarily employed as a key precursor in the synthesis of sophisticated ligands for metal-organic frameworks (MOFs), dendrimers, and macrocyclic compounds. Its rigid, symmetrical geometry makes it an ideal linker for creating porous materials with tailored pore sizes and functionalities. In pharmaceutical research, it serves as a critical intermediate in the development of active pharmaceutical ingredients (APIs), particularly for candidates targeting protein-protein interactions or requiring a conformationally restricted core. Researchers also utilize it to create novel polymers and advanced materials with specific thermal and mechanical properties. The tert-butyl protecting groups can be readily cleaved under mild acidic conditions to regenerate the free carboxylic acids, enabling precise control over the final product's structure. Store in a cool, dry place, protected from light.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO4 B060624 Di-tert-butyl 5-aminoisophthalate CAS No. 167993-12-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl 5-aminobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2,3)20-13(18)10-7-11(9-12(17)8-10)14(19)21-16(4,5)6/h7-9H,17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLMUGBKHWIFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646549
Record name Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167993-12-6
Record name Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivative Chemistry

Direct Esterification Strategies

Direct esterification strategies involve the formation of the tert-butyl ester groups directly from 5-aminoisophthalic acid. These methods must overcome the steric hindrance associated with the bulky tert-butyl group.

The formation of tert-butyl esters can be accomplished through the acid-catalyzed addition of a carboxylic acid to isobutene. google.com In this method, 5-aminoisophthalic acid is treated with an excess of isobutylene (B52900) gas in the presence of a strong acid catalyst. Mineral acids or sulfonic acids, such as trifluoromethanesulfonic acid, are effective catalysts for this transformation. google.comgoogle.com The reaction proceeds via the protonation of isobutylene to form the stable tert-butyl cation, which is then attacked by the carboxylate groups of the isophthalic acid. The reaction is typically performed at low temperatures (below -7°C) to control the volatility of isobutylene and minimize side reactions. google.com

Table 1: Reaction Parameters for Acid-Catalyzed Esterification with Isobutylene

Parameter Condition Rationale
Reactants 5-Aminoisophthalic Acid, Isobutylene Direct formation of the di-tert-butyl ester.
Catalyst Strong acid (e.g., H₂SO₄, Trifluoromethanesulfonic acid) Generates the reactive tert-butyl cation from isobutylene. thieme.dethieme.de
Temperature Low (e.g., < -7°C) Controls isobutylene volatility and enhances reaction selectivity. google.com

| Pressure | Atmospheric or elevated | Elevated pressure can be used but methods at atmospheric pressure are desirable for laboratory scale. google.com |

Given the challenges of handling gaseous isobutylene, alternative methods for tert-butylation have been developed. One effective reagent is tert-butyl trichloroacetimidate, which reacts with carboxylic acids in the presence of a catalyst to form tert-butyl esters. researchgate.net This method avoids the need for high-pressure equipment.

Another common approach involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable activating agent like 4-(dimethylamino)pyridine (DMAP). thieme.dethieme.de While primarily used for amine protection, under specific conditions, Boc₂O can serve as a source for tert-butyl groups in esterification. Transesterification reactions, though less common for this specific transformation, also represent a potential pathway. thieme.dethieme.de A reported synthesis of the related di-n-butyl 5-aminoisophthalate involved refluxing 5-aminoisophthalic acid in 1-butanol (B46404) with concentrated H₂SO₄ as a catalyst, suggesting a similar direct approach with tert-butanol (B103910) could be feasible, albeit likely with lower yields due to steric hindrance. researchgate.net

Convergent Synthesis via Precursor Transformation

A convergent synthetic strategy involves preparing a di-tert-butyl isophthalate (B1238265) derivative and then converting a functional group into the desired amine. This is often a more efficient and higher-yielding approach.

The most common convergent synthesis starts with the commercially available 5-nitroisophthalic acid. tandfonline.com This starting material is first esterified to form di-tert-butyl 5-nitroisophthalate. The subsequent and key step is the reduction of the nitro group to an amine.

This transformation is reliably achieved through catalytic hydrogenation. google.com The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). google.comresearchgate.net This method is known for its high efficiency and clean conversion, yielding the desired di-tert-butyl 5-aminoisophthalate. Alternative reducing agents, such as sodium disulfide or ferrosulfate in ammonium (B1175870) hydroxide, can also be employed to convert the nitro group to an amine, as has been demonstrated for related nitroisophthalic acid compounds. google.comgoogle.com

Table 2: Comparison of Reduction Methods for Nitro Group

Method Reagents Conditions Advantages
Catalytic Hydrogenation H₂, Palladium on Carbon (Pd/C) 1-3 bar H₂, moderate heat High yield, clean reaction, standard laboratory conditions. fishersci.co.uk
Chemical Reduction Sodium Disulfide (Na₂S₂) Aqueous solution, elevated temperature (90-98°C) Avoids use of flammable H₂ gas, high yield reported for parent acid. google.comgoogle.com

| Chemical Reduction | Ferrous Sulfate / Ammonium Hydroxide | Aqueous solution | Alternative metal-based reduction. google.com |

Functional Group Modification and Derivatization

The amine group of this compound is a key site for further chemical modification, allowing for its incorporation into larger, more complex structures.

The amine functionality can be protected to prevent its interference in subsequent reactions. The most common method for this is the introduction of a tert-butyloxycarbonyl (Boc) group. fishersci.co.ukmychemblog.com This reaction is typically carried out by treating this compound with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). wikipedia.orgcommonorganicchemistry.com

The reaction conditions are flexible, often performed in solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile. fishersci.co.uk A base, such as triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP), is frequently added to facilitate the reaction. mychemblog.comjk-sci.com DMAP can act as a catalyst for the N-tert-butoxycarbonylation. wikipedia.orgorganic-chemistry.org The resulting N-Boc protected compound is stable under most basic and nucleophilic conditions, allowing for selective reactions at other parts of the molecule. wikipedia.orgorganic-chemistry.org The Boc group can be readily removed later under acidic conditions, using reagents like trifluoroacetic acid (TFA) in DCM. fishersci.co.ukjk-sci.com

Table 3: Common Reagents for Boc-Protection of Amines

Reagent Role Typical Solvent(s)
Di-tert-butyl dicarbonate (Boc₂O) Boc group source THF, DCM, Acetonitrile, Water fishersci.co.ukwikipedia.org
Triethylamine (TEA) Base THF, DCM jk-sci.com
4-(Dimethylamino)pyridine (DMAP) Catalyst/Base DCM, Acetonitrile mychemblog.comwikipedia.org
Sodium Bicarbonate (NaHCO₃) Base Chloroform/Water (biphasic) fishersci.co.uk

| Sodium Hydroxide (NaOH) | Base | Water/THF mychemblog.com |

Formation of Carbamate (B1207046) Linkages

The nucleophilic primary amine of this compound is readily converted into a carbamate linkage. This transformation is a cornerstone of protecting group chemistry and a method for linking molecular fragments. The reaction typically involves treating the amine with an electrophilic carbonyl source, such as a chloroformate or a dicarbonate, in the presence of a non-nucleophilic base.

For instance, the reaction of this compound with benzyl (B1604629) chloroformate would yield a benzyloxycarbonyl (Cbz) protected amine. Similarly, using di-tert-butyl dicarbonate (Boc₂O) results in the formation of the widely used tert-butoxycarbonyl (Boc) protected derivative. This process is efficient and generally proceeds under mild conditions, making it a reliable method for modifying the isophthalate core. organic-chemistry.org The resulting carbamate is significantly more stable and less nucleophilic than the parent amine, which is critical in multi-step syntheses.

Table 1: Synthesis of Carbamate Derivatives

Reactant 1 Reactant 2 Base Product Linkage
This compound Chloroformate (e.g., R-O-COCl) Pyridine, Et₃N Carbamate (-NH-CO-OR)

Synthesis of Urea-Containing Derivatives

The synthesis of urea (B33335) derivatives from this compound leverages the amine's nucleophilicity to attack isocyanates. This reaction is typically rapid and high-yielding, forming a stable urea bond (-NH-CO-NH-). The isocyanate partner can be varied extensively, allowing for the introduction of diverse functional groups and structural motifs onto the isophthalate scaffold.

Alternatively, urea linkages can be formed without directly using isocyanates, which can be hazardous. Methods involving the use of carbonyl sources like carbonyldiimidazole (CDI) or phosgene (B1210022) equivalents offer a safer approach. organic-chemistry.org For example, reacting the amine with a carbamoylating reagent, such as a pre-formed carbamoylimidazolium salt, can produce unsymmetrical ureas under mild conditions. organic-chemistry.org These synthetic strategies provide access to a broad class of compounds with potential applications in materials science and medicinal chemistry.

Table 2: Synthesis of Urea Derivatives

Reactant 1 Reactant 2 Reaction Type Product Linkage
This compound Isocyanate (R-N=C=O) Addition Urea (-NH-CO-NH-R)

Preparation of Azide (B81097) Derivatives for Click Chemistry

To prepare this compound for use in bioorthogonal "click chemistry," the primary amino group must be converted into an azide (-N₃). This is most commonly achieved via a Sandmeyer-type reaction. The process involves two main steps:

Diazotization: The aromatic amine is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0–5 °C). This converts the amine group into a diazonium salt (-N₂⁺Cl⁻).

Azide Substitution: The resulting, often unstable, diazonium salt is immediately reacted with an azide source, typically sodium azide (NaN₃). The diazonium group is an excellent leaving group (releasing N₂ gas) and is displaced by the azide nucleophile.

The product of this sequence, di-tert-butyl 5-azidoisophthalate, is a key intermediate. The azide group is exceptionally stable under most reaction conditions, yet it is primed to undergo highly specific cycloaddition reactions. nih.gov Azides are also essentially absent in biological systems, making them ideal for bioorthogonal applications. nih.gov

Table 3: Synthesis of Azide Derivative

Starting Material Reagent 1 (Step 1) Reagent 2 (Step 2) Key Intermediate Final Product

Strategic Incorporation into Bioconjugates

The azide-functionalized isophthalate derivative is a powerful tool for bioconjugation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry. thermofisher.comsigmaaldrich.com In this strategy, a biomolecule of interest (e.g., a protein, nucleic acid, or lipid) is first modified to contain a terminal alkyne group. thermofisher.com The subsequent "clicking" of the azide-functionalized isophthalate to the alkyne-modified biomolecule in the presence of a copper(I) catalyst forms an extremely stable and inert 1,2,3-triazole ring, covalently linking the two components. sigmaaldrich.com

The reaction is highly efficient and chemoselective, proceeding under mild, aqueous conditions, which is crucial for maintaining the integrity of biological macromolecules. thermofisher.com For applications in living cells, where the toxicity of copper is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) can be used. nih.gov This variant employs a strained cyclooctyne (B158145) instead of a simple terminal alkyne, eliminating the need for the copper catalyst. nih.govthermofisher.com Through these methods, the this compound core can be strategically incorporated into biological systems to act as a linker, a scaffold for attaching other probes, or a modulating element for the bioconjugate's function.

Table 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

Component 1 Component 2 Catalyst Linkage Formed Product

Applications in Advanced Chemical Systems and Materials Science

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The properties of MOFs can be tuned by carefully selecting these building blocks.

While Di-tert-butyl 5-aminoisophthalate is a derivative, its parent compound, 5-aminoisophthalic acid, is a frequently utilized ligand in the synthesis of coordination polymers and MOFs. researchgate.netchemicalbook.com In these structures, the two carboxylate groups coordinate with metal centers, while the amino group can either remain free within the pores or participate in secondary interactions. tandfonline.com The 5-aminoisophthalic acid ligand has been shown to adopt various coordination modes, including μ2-, μ3-, and μ4-bridging fashions, leading to diverse structural dimensionalities from 1D chains to 3D frameworks. chemicalbook.comtandfonline.com

The introduction of the tert-butyl ester groups in this compound would significantly influence the resulting MOF structure. These bulky groups would increase the steric hindrance of the linker, potentially leading to larger pore sizes and lower framework interpenetration compared to MOFs made with the non-esterified acid. Coordination polymers based on other 5-substituted isophthalates, such as 5-tert-butyl isophthalic acid, have been synthesized, demonstrating the viability of incorporating bulky functional groups at this position. nih.gov

Examples of Coordination Polymers Synthesized with 5-Aminoisophthalic Acid (5-AIP)
Compound NameMetal IonDimensionalityTopologyReference
[Cu(3-bpcb)₀.₅(5-AIP)]·2H₂OCopper(II)2D Double-Layer(3,4)-connected (6³)(6⁵·8) ias.ac.in
[Cd(3-bpcb)₀.₅(5-AIP)(H₂O)]·H₂OCadmium(II)2D Double-Layer(3,4)-connected (6³)(6⁵·8) ias.ac.in
[Cd(3-bpsa)₀.₅(5-AIP)(H₂O)]·2H₂OCadmium(II)2D Layer{6².10}{6} ias.ac.in
[Co(NH₂-Aip)(H₂Bibim)]ₙCobalt(II)3D SupramolecularNot specified tandfonline.com
[Mn(NH₂-Aip)·H₂O]ₙ·2nH₂OManganese(II)3D SupramolecularNot specified tandfonline.com

The rational design of MOFs aims to create materials with predetermined structures and properties by carefully selecting molecular building blocks. illinois.edu This "reticular chemistry" approach considers the geometry of both the metal secondary building unit (SBU) and the organic linker to predict the topology of the resulting framework. illinois.eduosti.gov

The isophthalate (B1238265) core of this compound provides a bent or angular geometry, which contrasts with linear linkers (like terephthalates) that tend to form cubic networks like MOF-5. researchgate.netresearchgate.net This angularity is crucial in directing the formation of specific, often more complex, network topologies. Furthermore, the functionalization of a linker can influence its conformation and direct the final topology of the MOF. nih.govproquest.com The amino group at the 5-position provides a site for hydrogen bonding and post-synthetic modification, which can further guide the assembly process and the final material properties. The bulky tert-butyl groups would also play a critical role, acting as large steric directors that can prevent the formation of densely packed or interpenetrated structures, thereby promoting the creation of open, porous frameworks. nih.gov

Post-synthetic modification (PSM) is a powerful technique for functionalizing MOFs after their initial synthesis. escholarship.org This approach allows for the incorporation of chemical functionalities that might not be stable under the conditions of MOF synthesis. nih.gov The amino group on the isophthalate unit is an ideal handle for a wide range of covalent PSM reactions. rsc.org

MOFs containing amino-functionalized linkers, such as IRMOF-3 ([Zn₄O(bdc-NH₂)₃]), are frequently used as platforms for PSM. rsc.org The primary amine can be readily converted into other functional groups, allowing for the precise tailoring of the pore environment. Common PSM reactions include:

Amide Formation: The reaction of the amine with acid anhydrides or acyl chlorides is one of the most studied PSM reactions in MOF chemistry. rsc.org This allows for the introduction of various alkyl and aryl groups into the framework.

Schiff Base Condensation: The amine can react with aldehydes to form imines, providing a route to install more complex functionalities or metal-binding sites.

Peptide Coupling: Using standard peptide coupling reagents, carboxylic acids, including drugs and biomolecules, can be attached to the amino-tagged MOF under mild conditions. rsc.org

Isocyanate Reactions: Amines readily react with isocyanates to form urea (B33335) linkages, another robust method for functionalizing the interior of a MOF.

These modifications can dramatically alter the MOF's properties, enhancing its selectivity for gas sorption, catalytic activity, or molecular recognition. nih.govacs.org

Common Post-Synthetic Modification Reactions for Amino-Functionalized MOFs
Reaction TypeReagent ExampleFunctional Group FormedPurposeReference
AcylationAcetic AnhydrideAmideAlter pore polarity, add binding sites rsc.org
Schiff Base FormationSalicylaldehydeImineCreate metal binding sites, fluorescent sensors rsc.org
Isocyanate AdditionPhenyl IsocyanateUreaModify hydrophobicity, add H-bonding sites escholarship.org
Peptide CouplingCarboxylic Acid + EDC/HOBtAmideAttach biomolecules, drugs rsc.org
AminolysisEDTAAmide LinkageGraft chelating agents for catalysis acs.org

Supramolecular interactions, particularly hydrogen bonds, play a critical role in the structure and function of MOFs. researchgate.net The amino group (-NH₂) of the aminoisophthalate linker is a potent hydrogen bond donor, while the carboxylate oxygens are hydrogen bond acceptors. These interactions can occur between the framework and guest molecules (e.g., water, CO₂) or between different components of the framework itself. researchgate.net

Catalysis and Photocatalysis

Catalytic antibodies, or abzymes, are antibodies that have been engineered to possess catalytic activity. labinsights.nl The generation of abzymes is based on the transition state theory, which posits that enzymes accelerate reactions by selectively binding to and stabilizing the reaction's transition state. tandfonline.com By immunizing an animal with a stable molecule that mimics the geometry and charge of a reaction's transition state (a transition-state analog or TSA), one can elicit antibodies whose binding pockets are complementary to that transition state. tandfonline.comnih.gov These antibodies can then function as catalysts for the corresponding reaction. ucsf.edu

For the hydrolysis of an ester, such as the tert-butyl esters in this compound, the reaction proceeds through a high-energy tetrahedral, negatively charged transition state. nih.gov A stable analog for this transition state is often a phosphonate, which has a stable tetrahedral geometry and a negative charge. rcsb.org

While there is no direct report of using this compound for this purpose, it could serve as a precursor for the synthesis of a suitable hapten. A synthetic strategy could involve replacing one of the tert-butoxycarbonyl groups with a phosphonate group that mimics the tetrahedral intermediate of ester hydrolysis. This phosphonate TSA would then be coupled to a carrier protein and used as an immunogen. The resulting antibodies would be screened for their ability to catalyze the hydrolysis of the original this compound or similar substrates. This "bait and switch" strategy, where a hapten elicits a specific catalytic group in the antibody's binding site, is a cornerstone of abzyme design. tandfonline.com

Heterogeneous Catalysis via MOF-Integrated Aminoisophthalate Ligands

The integration of aminoisophthalate ligands, such as this compound, into Metal-Organic Frameworks (MOFs) creates robust platforms for heterogeneous catalysis. These frameworks offer a unique combination of properties derived from both the metallic nodes and the organic linkers, making them versatile catalysts. The inherent functionality of the aminoisophthalate ligand, possessing both Lewis basic amine groups and carboxylate linkers, allows for the design of bifunctional catalysts. nih.govresearchgate.net

MOFs constructed from 5-aminoisophthalic acid (H2AIP) have demonstrated significant catalytic activity in crucial chemical transformations. For instance, a series of coordination polymers involving iron, nickel, and manganese with H2AIP and a modified thiazole-containing aminoisophthalate ligand were synthesized and evaluated for the electrochemical activation of carbon dioxide (CO2). rsc.org In this study, the iron-based MOF, [Fe(AIP)], was investigated, and a related iron complex demonstrated electrocatalytic activity by reducing CO2 to carbon monoxide (CO). rsc.org This highlights the role of the integrated aminoisophthalate ligand in facilitating electron transfer processes essential for CO2 conversion.

The basicity of MOFs can be precisely tuned by incorporating N-containing ligands like aminoisophthalates. acs.org The amino group on the ligand acts as a Lewis base site, which can catalyze a variety of organic reactions. This is exemplified in reactions like the Knoevenagel condensation, where basic sites are crucial for the initial deprotonation step. acs.org The synergy between Lewis acidic metal centers and Lewis basic amino groups within the same framework can lead to enhanced catalytic performance in cascade or tandem reactions. nih.gov The well-defined pores and high surface area of these MOFs ensure that reactants have ready access to these active sites, while the heterogeneous nature of the catalyst allows for easy separation and recycling. researchgate.netacs.org

Catalyst/MOFMetal Center(s)Ligand(s)ApplicationKey Finding
[Fe(L)] Complex Fe5-((thiazol-2-ylmethyl)amino)isophthalic acidCO2 ElectroreductionFunctions as an electrocatalyst for the reduction of CO2 to CO. rsc.org
[Ni(L)]/[NiFe(L)] Ni, Fe5-((thiazol-2-ylmethyl)amino)isophthalic acidCO2 ActivationActivates CO2 by forming a [Ni¹⁺-CO] intermediate, though without electrocatalytic turnover. rsc.org
IRMOF-3 Zn2-aminoterephthalic acidGeneral Base CatalysisThe amino-functionalized ligand imparts basic properties to the framework, suitable for base-catalyzed reactions. acs.org

Photocatalytic Degradation Applications of Derived MOFs

Metal-Organic Frameworks derived from aminoisophthalate ligands are emerging as highly effective photocatalysts for the degradation of organic pollutants in water. These materials function as semiconductors that, upon exposure to light, generate electron-hole pairs capable of producing reactive oxygen species (ROS) that break down contaminants. The aromatic structure of the aminoisophthalate ligand contributes to the light-harvesting properties of the MOF, while the porous structure allows for the diffusion and adsorption of pollutant molecules near the catalytically active sites.

Several studies have demonstrated the efficacy of these materials. For example, lanthanum-based MOFs synthesized with 5-aminoisophthalic acid, [La(L)1.5(H2O)]n and {La(L)(Ox)0.5(H2O)2}n, have shown good photodegradation efficiencies for Rhodamine B (RhB), a common organic dye, under UV irradiation. The electron-rich nature of the aromatic ligand is considered a key factor in the photocatalytic process.

In another significant application, MOFs constructed with transition metals (such as Co, Zn, Ni, Cd) and 5-aminoisophthalic acid have been successfully used for the photocatalytic degradation of phenol. This work underscores the potential of these materials for remediating wastewater from industrial sources, where phenols are common and hazardous pollutants. The performance of these photocatalysts is influenced by the choice of the metal center and the specific structural characteristics of the resulting MOF.

MOF SystemMetal CenterPollutant DegradedLight SourceReference Finding
La-AIP MOFs Lanthanum (La)Rhodamine B (RhB)UVExhibited good photodegradation efficiency for the organic dye.
Transition Metal-AIP MOFs Co, Zn, Ni, CdPhenolNot SpecifiedDemonstrated effective photocatalytic degradation of phenol.

Hydrogen-Bond Catalysis in Porous Frameworks

The amine and carboxylate groups of this compound are ideal for forming extensive hydrogen-bonding networks, leading to the self-assembly of Hydrogen-Bonded Organic Frameworks (HOFs). nih.gov These porous, crystalline materials are held together by directional H-bonds rather than the stronger coordination bonds found in MOFs. rsc.org The unique nature of these frameworks, including their solution processability and ease of regeneration, makes them an intriguing platform for heterogeneous catalysis. nih.gov

Catalysis in HOFs can be achieved by using building blocks, or tectons, that possess intrinsic catalytic activity. nih.gov The ordered, porous structure of the HOF serves to isolate these active sites and allows for the diffusion of substrates and products. The hydrogen bonds themselves play a critical role in stabilizing the framework and defining the pore environment. In a La(III) coordination polymer constructed with 5-aminoisophthalate, extensive O—H⋯O, O—H⋯N, and N—H⋯O hydrogen bonds are observed, creating a stable three-dimensional network. nih.gov

While the H-bonds are primarily structural, they can also influence catalytic activity by creating specific microenvironments within the pores. For example, the polarity and arrangement of functional groups involved in H-bonding can preferentially bind certain substrates or stabilize transition states, analogous to the active sites of enzymes. Research into HOFs has shown their potential in various catalytic applications, such as photoenzyme catalysis and CO2 mineralization, where the framework supports and protects the active catalytic species. rsc.orgresearchgate.net The judicious selection of rigid building blocks and strong hydrogen-bonding units is crucial for creating robust HOFs with permanent porosity suitable for catalysis. nih.gov

Dynamic Covalent Chemistry (DCC) and Self-Assembly

Formation of Imine-Based Architectures at Interfaces

This compound is a valuable building block in dynamic covalent chemistry (DCC), particularly for the formation of imine-based nanostructures at surfaces and interfaces. DCC utilizes reversible chemical reactions, such as the condensation of an amine and an aldehyde to form an imine, to allow for "error-checking" and self-correction, leading to the thermodynamically most stable product.

The formation of two-dimensional (2D) architectures using 5-aminoisophthalic acid and its derivatives has been demonstrated at the solid/liquid interface. In one study, the on-surface condensation of a trialdehyde with 5-aminoisophthalic acid was investigated using scanning tunneling microscopy (STM). The reaction resulted in the formation of highly ordered, open-network structures connected by both covalent imine bonds and non-covalent hydrogen bonds between the carboxylic acid groups. This approach allows for the construction of complex, covalently bonded 2D polymers and covalent organic frameworks (COFs) directly on a surface, offering a bottom-up route to functional nanomaterials.

The tert-butyl groups on the isophthalate ring can play a significant role in directing the self-assembly process. These bulky groups influence the intermolecular spacing and the packing of the molecules on the surface, which can be visualized in STM images as distinct protrusions. This control over molecular arrangement is critical for creating well-defined and predictable surface patterns.

Role in Template-Directed Self-Assembly Processes

Template-directed synthesis is a powerful strategy that leverages non-covalent interactions to pre-organize molecular components into a specific geometry before covalent bond formation. The combination of this approach with the reversible nature of dynamic covalent chemistry allows for the synthesis of complex molecular architectures that would be difficult to achieve through traditional methods. northwestern.edu

In the context of this compound, the self-assembly processes at interfaces are a prime example of template-directed synthesis. The solid substrate (e.g., gold or graphite) acts as a template, guiding the arrangement of the aldehyde and aminoisophthalate precursors. The initial physisorption and 2D self-assembly of the reactants on the surface pre-organizes them for the subsequent imine condensation reaction. This supramolecular assistance to covalent synthesis ensures that the resulting covalent architecture is highly ordered. northwestern.edu

This methodology allows the system to reach its thermodynamic minimum, correcting any kinetically formed "mistakes" through the reversibility of the imine bond. northwestern.edu The result is the formation of a single, well-defined product, such as a complex 2D covalent organic framework, from a mixture of simple precursors. This template-driven, dynamic covalent approach is a cornerstone for creating sophisticated and functional materials from the bottom up.

Polymer Chemistry and Dendritic Macromolecules

The bifunctional nature of this compound, containing both an amine and two carboxylate groups (or their ester derivatives), makes it a suitable monomer for step-growth polymerization. Specifically, it can be used in the synthesis of functional aromatic polyamides, also known as aramids. These high-performance polymers are known for their thermal stability and mechanical strength.

While direct polymerization of this compound is not widely documented, the use of structurally similar monomers is well-established. For example, 5-tert-butylisophthalic acid has been reacted with various aromatic diamines to produce polyamides with good mechanical properties, including high tensile strength and modulus of elasticity. nih.gov By analogy, this compound could be polymerized with aromatic diacid chlorides to yield aramids containing a pendant amino group, or its amine functionality could be reacted with diacyl chlorides to form polyamides with pendant tert-butyl isophthalate groups. These functional groups can be used to tune the polymer's solubility, processability, and thermal properties.

Furthermore, the structure of this compound, with one amine group and two carboxyl groups, fits the description of an AB2-type monomer. Such monomers are the fundamental building blocks for the synthesis of hyperbranched polymers and dendrimers. Through successive reaction steps, these monomers can be assembled into highly branched, tree-like macromolecules with a precise number of terminal functional groups. Although the specific use of this compound to create dendrimers is not detailed in available research, its molecular architecture makes it a prime candidate for application in the synthesis of dendritic macromolecules with a polyester or polyamide backbone.

Development of Hyperbranched Polymers

Hyperbranched polymers are characterized by their dendritic, globular structures, which impart properties such as high solubility, low viscosity, and a high density of terminal functional groups compared to their linear counterparts. rsc.org The synthesis of these polymers is often achieved through the one-pot polymerization of ABx monomers, where this compound serves as a quintessential AB2 building block. rsc.orgrsc.org

In a typical synthetic approach, the single amine 'A' group can react with a suitable comonomer, while the two protected 'B' groups (tert-butyl esters) remain inert. Following this initial reaction, a deprotection step, commonly acid-catalyzed hydrolysis to remove the tert-butyl groups, exposes two reactive carboxyl groups. These newly available sites can then react with the amine groups of other monomers, leading to the propagation of a highly branched polymer chain. This process, known as self-polycondensation, is a hallmark of hyperbranched polymer synthesis. rsc.org

The structure of the resulting hyperbranched polymer is composed of three distinct units, the relative proportions of which can be analyzed to determine the degree of branching (DB), a critical parameter influencing the polymer's final properties. researchgate.net

Table 1: Structural Units in a Hyperbranched Polymer Derived from an AB2 Monomer

Structural Unit Description Role in Polymer Architecture
Dendritic Unit Monomer unit that has reacted through all three of its functional groups. Creates branch points, contributing to the globular structure.
Linear Unit Monomer unit that has reacted through two of its functional groups (one A and one B). Extends the polymer chains between branch points.

| Terminal Unit | Monomer unit that has reacted only through its 'A' functionality, leaving its 'B' groups unreacted at the periphery. | Forms the outer surface of the macromolecule and provides reactive sites for further functionalization. |

The facile, one-pot synthesis of hyperbranched polymers using AB2 monomers is a significant advantage over the more demanding, multi-step synthesis required for perfectly structured dendrimers. rsc.org

Synthesis of Dendritic Building Blocks with Specific Linkages

While closely related to hyperbranched polymers, dendrimers possess a perfectly branched, highly regular, and monodisperse structure. nih.gov Their synthesis requires a more controlled, stepwise approach, which can be either divergent (growing from the core outwards) or convergent (building branches first and then attaching them to a core). nih.govresearchgate.net

This compound is an ideal candidate for use as a fundamental building block, or dendron, in the convergent synthesis of dendrimers. researchgate.net In this strategy, the dendron is constructed first and then coupled to a central core molecule in the final step of the synthesis. nih.gov

A synthetic pathway utilizing this compound to form a first-generation (G1) dendron would involve:

Focal Point Reaction: The primary amine group of the isophthalate is reacted with a molecule that will serve as the focal point for attachment to the core. This reaction forms a specific, stable linkage, such as an amide bond.

Deprotection: The tert-butyl ester groups on the dendron are removed, typically through treatment with an acid like trifluoroacetic acid, to expose the two carboxylic acid functionalities. chemrxiv.org

Coupling: This activated dendron can then be attached to a multifunctional core. For example, a core with two amine groups could react with two equivalents of the dendron, forming a G2 dendrimer with four peripheral carboxylic acid groups, ready for further growth or functionalization.

This convergent method allows for the precise construction of dendrimers with well-defined structures and a specific number of terminal groups. The use of protecting groups like tert-butyl esters is crucial for preventing uncontrolled side reactions and ensuring the purity and monodispersity of the final dendrimer. mdpi.com The ability to create specific amide linkages during the coupling steps provides robust and stable dendritic architectures.

Spectroscopic and Structural Characterization in Research Contexts

X-ray Crystallography for Precise Structural Elucidation of Derivatives

While a specific crystal structure for di-tert-butyl 5-aminoisophthalate is not extensively detailed in publicly available research literature, significant insights can be drawn from the crystallographic analysis of its close analogue, di-n-butyl 5-aminoisophthalate. bldpharm.comnih.gov The study of this n-butyl derivative reveals key structural features that are likely to be conserved or similarly influenced by the bulky ester groups in the di-tert-butyl variant.

The crystal structure of di-n-butyl 5-aminoisophthalate shows that the molecule is largely planar, with the exception of the terminal carbon atoms of the n-butyl chains. bldpharm.comnih.gov A notable feature of its solid-state arrangement is the formation of intermolecular hydrogen bonds. Specifically, the amine group (N-H) acts as a hydrogen-bond donor to the carbonyl oxygen atom (C=O) of an adjacent molecule, linking the molecules into chains. bldpharm.comnih.gov This type of interaction is crucial for the stability of the crystal lattice.

The crystallographic data for di-n-butyl 5-aminoisophthalate, determined at a temperature of 296 K, provides precise parameters of its unit cell and molecular geometry.

Crystallographic Parameter Value (for Di-n-butyl 5-aminoisophthalate)
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.039(2)
b (Å)16.598(3)
c (Å)10.190(2)
β (°)106.99(3)
Volume (ų)1624.2(6)
Z4

This data is for the di-n-butyl derivative and serves as a reference for the isophthalate (B1238265) core. bldpharm.comnih.gov

This detailed structural information is invaluable for understanding how these molecules pack in the solid state and how the central amino-isophthalate core is oriented.

Advanced Spectroscopic Methods for Synthetic Confirmation and Purity Assessment of Derivatives

Advanced spectroscopic techniques are routinely employed to confirm the successful synthesis and to assess the purity of this compound and its derivatives. These methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, provide complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for characterizing organic molecules.

¹H NMR spectra would be expected to show characteristic signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the tert-butyl groups. The tert-butyl groups, being chemically equivalent, would typically appear as a sharp, intense singlet in the upfield region of the spectrum. The aromatic protons would present as a distinct pattern of multiplets, and the amine protons would appear as a broader signal. For instance, in the related dimethyl 5-aminoisophthalate, the aromatic protons appear in the region of 7-8 ppm, while the amine protons are observed around 4-5 ppm, and the methyl ester protons are seen as a singlet around 3.9 ppm.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. One would expect to see distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons (with and without attached protons), and the carbons of the tert-butyl groups (both the quaternary and the methyl carbons).

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by:

N-H stretching vibrations from the primary amine group, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region.

A strong C=O stretching band from the ester groups, usually found in the range of 1700-1730 cm⁻¹.

C-O stretching vibrations of the ester, and C-N stretching of the aromatic amine.

Bending vibrations for the aromatic ring and the tert-butyl groups.

Mass Spectrometry (MS) is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For this compound (C₁₆H₂₃NO₄), the expected molecular weight is approximately 293.36 g/mol . High-resolution mass spectrometry would be able to confirm the elemental composition of the molecule with high accuracy.

The combination of these spectroscopic methods allows researchers to unequivocally confirm the identity of the synthesized compound and to ensure its purity, which is essential for any subsequent application in materials science or medicinal chemistry.

Computational Studies and Theoretical Insights

Computational Modeling in Reaction Mechanism Elucidation and Derivative Design

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions. While specific computational studies on the reaction mechanism of Di-tert-butyl 5-aminoisophthalate synthesis are not extensively documented in publicly available literature, the principles of applying such methods are well-established. For instance, the synthesis of similar compounds, such as Di-n-butyl 5-aminoisophthalate, proceeds through an acid-catalyzed esterification of 5-aminoisophthalic acid. researchgate.net Computational models could be employed to map the potential energy surface of this reaction, identifying transition states and intermediates, and thus providing a detailed, step-by-step understanding of the esterification process. These models can also predict the influence of different catalysts or reaction conditions on the reaction rate and yield.

In the realm of derivative design, computational approaches are crucial for rational drug design and materials science. By modeling the structure of a target receptor or the desired properties of a material, new derivatives of this compound can be designed and evaluated in silico before their actual synthesis. This approach saves significant time and resources. For example, in the development of new therapeutic agents, quantitative structure-activity relationship (QSAR) studies can be performed on a series of derivatives to correlate their chemical structures with their biological activities. This was exemplified in the discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor), where extensive medicinal chemistry and iterative structure-activity relationship (SAR) studies were key to identifying a potent and orally bioavailable CFTR potentiator. researchgate.net

Theoretical Analysis of Molecular Interactions within Complex Systems (e.g., MOFs)

This compound, or more commonly its parent molecule 5-aminoisophthalic acid, is a versatile building block for the construction of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with a wide range of applications, including gas storage, catalysis, and sensing. The properties of a MOF are determined by the geometry of the metal clusters and the nature of the organic linkers.

Theoretical analysis plays a critical role in understanding the molecular interactions within these complex systems. Computational methods can be used to predict the geometry of the MOF, its porosity, and its stability. Furthermore, these methods can provide insights into the nature of the interactions between the organic linker and the metal ions, as well as between the MOF and guest molecules. For instance, studies on MOFs constructed from 5-aminoisophthalic acid have shown that the amino group can be a site for post-synthetic modification, allowing for the tuning of the MOF's properties. researchgate.net Theoretical calculations can predict how such modifications will affect the electronic structure and, consequently, the functionality of the MOF.

In dysprosium-based MOFs using the 5-aminoisophthalic acid ligand, for example, the coordination environment of the metal ions, which includes interactions with the carboxylate groups of the linker, has been studied to understand the material's luminescence properties. mdpi.com Computational models can simulate these interactions and help in designing MOFs with specific photophysical characteristics.

Prediction of Chemical Reactivity and Synthetic Feasibility for New Derivatives

The prediction of chemical reactivity is a cornerstone of computational chemistry. By calculating various molecular descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can estimate the electrophilicity and nucleophilicity of a molecule. This information is invaluable for predicting how a molecule will behave in a chemical reaction.

For new derivatives of this compound, DFT calculations can be used to predict their reactivity towards various reagents. This allows for the a priori assessment of the feasibility of a proposed synthetic route. For example, if a new derivative is designed to undergo a specific reaction, such as a cross-coupling reaction to introduce a new functional group, computational models can predict the activation energy for this reaction. A high activation energy would suggest that the reaction is likely to be slow or require harsh conditions, prompting the chemist to consider alternative synthetic strategies.

Furthermore, computational tools can aid in predicting the potential for side reactions, helping to devise purification strategies. The synthetic feasibility of new derivatives can be further assessed by considering factors such as the stability of the starting materials and the intermediates, all of which can be evaluated through computational modeling. This predictive power accelerates the discovery and development of new materials and molecules based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for Di-tert-butyl 5-aminoisophthalate, and how can reaction yields be optimized?

this compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 1,3,5-triethynylbenzene and di-tert-butyl 5-azidoisophthalate, followed by deprotection using trifluoroacetic acid (TFA) . Key optimization steps include:

  • Catalyst selection : Use of copper(I) iodide or TBTA (tris(benzyltriazolylmethyl)amine) to enhance regioselectivity.
  • Temperature control : Maintaining 25–50°C during cycloaddition to minimize side reactions.
  • Purification : Column chromatography with ethyl acetate/hexane mixtures to isolate the product.

Q. What safety precautions are recommended when handling this compound in laboratory settings?

While specific safety data for this compound is limited, analogous tert-butyl esters (e.g., di-tert-butyl dicarbonate) suggest:

  • Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats .
  • Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers and heat sources .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm tert-butyl groups (δ ~1.3 ppm for 1^1H) and aromatic protons (δ ~6.5–8.5 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% recommended).
  • Elemental analysis : Verify carbon, hydrogen, and nitrogen content against theoretical values.

Advanced Research Questions

Q. How does this compound serve as a precursor in click chemistry for synthesizing nitrogen-rich metal-organic frameworks (MOFs)?

The compound’s azide or alkyne functional groups enable CuAAC reactions to construct dendritic ligands for MOFs. For example:

  • Ligand design : React with 1,3,5-triethynylbenzene to form hexacarboxylate ligands, which coordinate with metal ions (e.g., Zn2+^{2+}) .
  • Applications : Resulting MOFs exhibit high CO2_2 and H2_2 uptake due to nitrogen-rich pores, with surface areas exceeding 2000 m2^2/g .

Q. What strategies are effective in resolving contradictory data on the thermal stability of this compound derivatives?

Contradictions may arise from impurities or experimental conditions. Methodological approaches include:

  • Differential scanning calorimetry (DSC) : Compare decomposition onset temperatures (T0T_0) under inert vs. oxidative atmospheres .
  • Accelerated rate calorimetry (ARC) : Measure self-heating rates (dTdt\frac{dT}{dt}) to identify critical thresholds for exothermic decomposition .
  • Diluent screening : Test solvents like toluene or DMF to stabilize reactive intermediates, noting that toluene may exacerbate instability in some cases .

Q. What regulatory considerations apply to the international shipment of this compound for collaborative research?

  • HS Code : Classified under 2922499990 (amino-acid derivatives) with a 6.5% MFN tariff .
  • Documentation : Include certificates of analysis (CoA) and safety data sheets (SDS) compliant with TSCA (US) and REACH (EU) .
  • Transport classification : Follow IATA/UN guidelines for flammable solids (UN2930) if applicable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.